tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate
Description
tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a 3-hydroxypropyl group at the meta-position and a tert-butoxycarbonyl (Boc) protecting group attached via a carbamate linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group facilitates selective protection of amines during multi-step reactions . Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol.
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8,10,16H,5,7,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBYPZWPGFLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198896-26-3 | |
| Record name | tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is a chemical compound with the molecular formula and is a carbamate derivative, meaning it contains a carbamate functional group (-NHCOO-). It is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
This compound is aBuilding block that has roles in chemistry, biology, medicine and industry.
Chemistry this compound serves as a protecting group for amines in organic synthesis, facilitating the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology This compound is utilized in the synthesis of various bioactive molecules and serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds.
Medicine The compound plays a role in the development of drugs and therapeutic agents, where its function as a protecting group enables the synthesis of complex molecules with potential medicinal properties.
Industry this compound is employed in the production of specialty chemicals and materials, as well as in the synthesis of polymers and other advanced materials.
The compound's synthesis typically involves reacting tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline in the presence of a base like triethylamine, which forms the carbamate group. The compound's structure allows chemical modifications, enhancing its utility in drug development and organic synthesis. The primary mechanism of action involves its role as a protecting group for amines during multi-step synthesis, where the carbamate group shields the amine functionality from undesired reactions, enabling selective modifications. The tert-butyl moiety can be removed under acidic conditions to reveal the free amine for further reactions, making it a valuable intermediate in synthesizing bioactive compounds.
Antimicrobial Properties Research indicates that derivatives of carbamates, including this compound, exhibit varying degrees of antimicrobial activity. Studies evaluating similar compounds have shown moderate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL.
Anti-inflammatory Activity In vivo studies have demonstrated that related carbamate compounds possess anti-inflammatory properties. For example, a series of tert-butyl substituted benzamido phenylcarbamates showed anti-inflammatory activity when tested using the carrageenan-induced rat paw edema model, with percentage inhibition values ranging from 39% to 54%, suggesting potential therapeutic applications in managing inflammatory conditions.
Neuroprotective Effects Preliminary research suggests that certain derivatives may exhibit neuroprotective properties. A study on related compounds indicated moderate protective activity in astrocytes stimulated under conditions mimicking Alzheimer's disease, suggesting potential avenues for developing treatments targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
tert-Butyl (3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a)
tert-Butyl (3-(7-Chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (18a)
- Structure: Contains a pyrimido-oxazinone core with chloro and dimethyl substituents.
- Synthesis : Reacted in acetonitrile with 1,1′-azobis(cyclohexanecarbonitrile), purified via silica gel chromatography .
- Key Differences: The oxazinone ring system increases rigidity and electronic complexity, likely reducing solubility compared to the target compound’s flexible hydroxypropyl chain.
Non-Phenyl Carbamate Analogs
tert-Butyl (3-hydroxypropyl)carbamate
- Structure : A simpler analog lacking the phenyl ring, with a Boc group directly attached to a 3-hydroxypropyl chain.
- Synthesis : Referenced in Synth. Commun. (1991, 1993) via standard carbamate formation protocols .
- Key Differences : Absence of the aromatic ring reduces molecular weight (189.23 g/mol ) and alters reactivity, making it less suited for aromatic conjugation-dependent applications.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
- Structure: Boc-protected benzylamine derivative with amino and methyl groups on the phenyl ring.
- Properties : Higher molecular weight (236.31 g/mol ) and purity (≥95%), used in drug discovery for its dual functional groups .
- Applications : Employed in peptide coupling and as a building block for kinase inhibitors, contrasting with the target compound’s role in solubility-driven designs .
Physicochemical and Analytical Data Comparison
Notes:
- The target compound’s hydroxypropyl group balances hydrophilicity and steric bulk, distinguishing it from more lipophilic analogs like 18a.
Biological Activity
tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is a carbamate derivative with the molecular formula C14H21NO3. It is primarily utilized in organic synthesis and has notable applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline in the presence of a base such as triethylamine. This reaction leads to the formation of the carbamate group, which is crucial for its biological activity. The compound's structure allows for various chemical modifications, enhancing its utility in drug development and organic synthesis.
The primary mechanism of action for this compound involves its role as a protecting group for amines during multi-step synthesis processes. The carbamate group shields the amine functionality from undesired reactions, allowing for selective modifications. The tert-butyl moiety can be removed under acidic conditions to reveal the free amine for further reactions, making it a valuable intermediate in synthesizing bioactive compounds.
Antimicrobial Properties
Research indicates that derivatives of carbamates, including this compound, exhibit varying degrees of antimicrobial activity. In studies evaluating similar compounds, moderate antibacterial effects were noted against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .
Anti-inflammatory Activity
In vivo studies have demonstrated that related carbamate compounds possess anti-inflammatory properties. For instance, a series of tert-butyl substituted benzamido phenylcarbamates showed promising anti-inflammatory activity when tested using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, suggesting potential therapeutic applications in managing inflammatory conditions .
Neuroprotective Effects
Preliminary research suggests that certain derivatives may exhibit neuroprotective properties. A study on related compounds indicated moderated protective activity in astrocytes stimulated under conditions mimicking Alzheimer's disease. This suggests potential avenues for developing treatments targeting neurodegenerative diseases .
Case Studies
Q & A
Q. What are the common synthetic routes for tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a substituted aniline derivative. Key steps include:
- Coupling reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate intermediates (e.g., tert-butyl 2-amino phenylcarbamate) for condensation with carboxylic acids .
- Reaction monitoring : TLC or HPLC is employed to track progress. For example, reflux in THF for 60 hours achieves ~70% yield in one protocol .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. room temperature), and stoichiometry of coupling reagents improves efficiency.
Q. How is the purity of this compound validated post-synthesis?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
- Light sensitivity : Protect from direct sunlight to avoid photodegradation (observed in analogs after 30 days under UV light) .
- Moisture control : Use desiccants (e.g., silica gel) to mitigate hygroscopic decomposition .
Q. How can structural isomers or byproducts be identified during synthesis?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve isomers. For example, tert-butyl regioisomers show retention time differences of 1–2 minutes .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., diastereomers in carbamate derivatives) .
Advanced Research Questions
Q. How do crystallographic data (e.g., SHELX refinement) clarify molecular conformations?
Methodological Answer:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via:
- LC-MS : Detect tert-butyl alcohol (m/z 75.08) and phenylpropylamine fragments .
- Kinetic analysis : Half-life (t₁/₂) of ~8 hours in plasma suggests limited stability for in vivo applications .
Q. How do substituents on the phenyl ring influence pharmacological activity?
Methodological Answer:
- SAR studies : Fluorine or methyl groups at the 3-position enhance binding to inflammatory targets (e.g., COX-2 inhibition IC₅₀ = 1.2 µM vs. 4.5 µM for unsubstituted analogs) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) show electron-withdrawing groups (e.g., –NO₂) increase carbamate electrophilicity, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
